3-Methyl-3H-pyrazolo[3,4-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNYZWHKJOKLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(N=CC=C2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719724 | |
| Record name | 3-Methyl-3H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-22-3 | |
| Record name | 3-Methyl-3H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 3h Pyrazolo 3,4 B Pyridine and Its Derivatives
4 Catalyst-Free Synthetic Procedures
The development of catalyst-free synthetic routes for heterocyclic compounds is a key goal in green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes toxic waste. For pyrazolopyridine derivatives, catalyst-free methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal induction or the use of unconventional media.
One-pot, multi-component reactions (MCRs) are particularly suited for catalyst-free synthesis. These reactions build complex molecules from simple, readily available precursors in a single step, often with high atom economy. ias.ac.in While many MCRs employ catalysts to facilitate the reaction, catalyst-free versions can be achieved, for instance, through solvent-free fusion techniques. rsc.org In such a procedure, a mixture of the reactants, such as an appropriate aminopyrazole, a β-ketoester, an aldehyde, and an ammonium (B1175870) source, are heated together without any solvent or catalyst. The high temperature provides the necessary energy to overcome the activation barriers for the sequential condensation and cyclization reactions that lead to the final pyrazolopyridine structure.
Another approach involves the use of hydrotropic solutions in water, which can facilitate the reaction without a traditional catalyst by enhancing the solubility of organic reactants. ias.ac.in This method leverages the self-aggregation of hydrotropic agents to create micelle-like environments that promote the reaction, which can be considered a catalyst-free approach in the sense that no transition metal or acid/base catalyst is added. ias.ac.in These strategies, while not always providing the high yields or short reaction times seen in catalyzed reactions, offer significant advantages in terms of environmental impact and process simplicity. ias.ac.inrsc.org
5 Application of Nanocatalysts in Pyrazolopyridine Synthesis
The use of heterogeneous nanocatalysts represents a significant advancement in the synthesis of pyrazolopyridines, combining the benefits of high efficiency with improved catalyst recovery and reusability, which aligns with the principles of green chemistry. researchgate.net These catalysts possess high surface-area-to-volume ratios and unique electronic properties, often leading to enhanced catalytic activity and selectivity under milder conditions compared to conventional methods. researchgate.netrsc.org
Several types of nanocatalysts have been successfully employed for the synthesis of pyrazolopyridine derivatives through multi-component reactions.
Magnetic Nanocatalysts: A prominent strategy involves immobilizing catalytically active species on magnetic nanoparticles (MNPs), such as iron(II,III) oxide (Fe₃O₄). This allows for the effortless separation of the catalyst from the reaction mixture using an external magnet, facilitating its reuse. rsc.orgrsc.org
An example is an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄), which has demonstrated excellent performance. rsc.orgrsc.org This nanocomposite, featuring both acidic and basic functional groups, efficiently catalyzes the synthesis of pyrazolopyridine derivatives at room temperature in short reaction times (20–30 minutes), achieving high yields (90–97%). rsc.org
Another sophisticated system is a nano-magnetic metal-organic framework (MOF), Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, used for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov This catalyst proved effective under solvent-free conditions at 100 °C, producing the desired products in high yields. nih.gov
Spinel Ferrite (B1171679) and Clay-Based Nanocatalysts: Copper ferrite (CuFe₂O₄) nanoparticles, either alone or supported on materials like mesoporous halloysite (B83129) nanotubes (HNTs), have been used as efficient heterogeneous catalysts. researchgate.net The CuFe₂O₄@HNTs nanocomposite, for instance, catalyzes the one-pot, four-component synthesis of pyrazolopyridine derivatives at ambient conditions with high to excellent yields. researchgate.net Other examples include nano-CdZr₄(PO₄)₆, which has also been reported as a reusable catalyst for pyrazolopyridine synthesis. oiccpress.com
Table 1: Performance of Various Nanocatalysts in Pyrazolopyridine Synthesis
| Catalyst | Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alg@SBA-15/Fe₃O₄ | Aldehydes, Hydrazine (B178648) Hydrate (B1144303), Ethyl Acetoacetate, Malononitrile (B47326) | Room Temperature | 20–30 min | 90–97 | rsc.org |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Aldehyde derivatives, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl) indole | 100 °C, Solvent-free | Not Specified | High | nih.gov |
| CuFe₂O₄@HNTs | Hydrazine hydrate, Ethyl acetoacetate, Aromatic aldehydes, Ammonium acetate | Ambient | Not Specified | High to Excellent | researchgate.net |
6 Aqueous Medium-Based Synthesis for Environmental Sustainability
The push towards sustainable chemistry has led to the exploration of environmentally benign solvents, with water being the most desirable choice due to its non-toxicity, non-flammability, availability, and low cost. sci-hub.se Performing organic reactions in an aqueous medium, especially for the synthesis of heterocyclic compounds like pyrazolopyridines, presents a significant step towards greener processes. sci-hub.seresearchgate.net
Multi-component reactions (MCRs) are particularly well-suited for aqueous conditions. The "on-water" effect, where the reaction rate is accelerated at the organic-water interface, can sometimes enhance the efficiency of MCRs. However, a major challenge is the poor solubility of many organic reactants in water. ias.ac.in To overcome this, several strategies have been developed:
Aqueous Hydrotropic Solutions: Hydrotropes are amphiphilic compounds that can significantly increase the solubility of hydrophobic substances in water. ias.ac.in The use of an aqueous hydrotropic solution can create a homogeneous reaction environment, facilitating the interaction between reactants and accelerating the reaction rate without the need for a catalyst or organic solvent. ias.ac.in This approach has been successfully applied to the synthesis of related nitrogen-containing heterocycles, offering benefits like simple workup, chromatography-free purification, and excellent product yields at room temperature. ias.ac.in
Water-Tolerant Catalysts: Another strategy is to use catalysts that are effective in water. For instance, pyridinium (B92312) p-toluenesulfonate (PPTS), a low-toxicity and easy-to-handle catalyst, has been used for the synthesis of various heterocycles in aqueous media. researchgate.net Similarly, the use of simple salts like sodium chloride or surfactants such as cetyltrimethylammonium chloride (CTACl) in water can promote reactions by creating micellar environments that bring reactants together. researchgate.netresearchgate.net
Structural Diversity and Functionalization of 3 Methyl 3h Pyrazolo 3,4 B Pyridine Derivatives
Regioselective Functionalization Strategies
Regioselective reactions are crucial for controlling the substitution pattern on the pyrazolo[3,4-b]pyridine scaffold, thereby fine-tuning the physicochemical and biological properties of the resulting molecules. Key strategies focus on the selective derivatization of the pyrazole (B372694) nitrogen (N1), the pyridine (B92270) ring carbons (C4, C5, C6), and the pyrazole carbon (C3).
The N1 position of the pyrazole ring is a common site for substitution, which significantly influences the compound's properties. The introduction of substituents at N1 is often achieved by starting with a pre-functionalized 5-aminopyrazole precursor before the construction of the fused pyridine ring. mdpi.com For 3-methyl-1H-pyrazolo[3,4-b]pyridines, the most frequently introduced substituent at the N1 position is a methyl group, followed by alkyl and phenyl groups. mdpi.com For instance, 1-phenyl-3-methyl-5-amino-pyrazole is a common starting material that yields N1-phenyl substituted pyrazolo[3,4-b]pyridines upon reaction with 1,3-diketones. mdpi.com The synthesis of Riociguat, a cardiovascular therapeutic agent, utilizes an N1-substituted intermediate, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, highlighting the importance of N-benzyl derivatives.
| N1-Substituent | Example Compound Name | Significance/Application | Reference |
|---|---|---|---|
| Phenyl | 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Precursor for further heterocyclization | researchgate.net |
| (2-Fluorophenyl)methyl | 1-((2-Fluorophenyl)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | Key intermediate for Riociguat | |
| Phenyl (from precursor) | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Common structural motif | mdpi.com |
The pyridine portion of the scaffold offers multiple sites for substitution, with the C4, C5, and C6 positions being the most accessible for functionalization. The 4,6-disubstituted pattern is a predominant motif in the chemistry of these heterocycles. mdpi.com
C4 Position: The Gould-Jacobs reaction, which utilizes a 3-aminopyrazole (B16455) and a malonate derivative, is a classic method for introducing a hydroxyl group at C4, which exists in equilibrium with its more stable 4-oxo tautomer. mdpi.com Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the 4-hydroxy/oxo group into a 4-chloro substituent, a versatile handle for nucleophilic substitution reactions. mdpi.com Novel pyrazolo[3,4-b]pyridines with various aryl groups at the C4 position have been synthesized by reacting 5-amino-1-phenylpyrazole (B52862) with corresponding α,β-unsaturated ketones in the presence of a zirconium tetrachloride (ZrCl₄) catalyst. mdpi.com
C5 Position: While often unsubstituted (i.e., bearing a hydrogen atom), the C5 position can be functionalized. mdpi.com For example, starting from a 5-carbonitrile derivative, hydrolysis can yield the corresponding carboxylic acid, which serves as a precursor for a range of other functional groups. researchgate.net
C6 Position: The C6 position is frequently substituted, often with a methyl group when acetylacetone (B45752) is used as a reactant in the ring-forming condensation. mdpi.com A cascade 6-endo-dig cyclization reaction involving 5-aminopyrazoles and alkynyl aldehydes has been developed for the regioselective synthesis of C6-substituted pyrazolo[3,4-b]pyridines. nih.gov This method also allows for the introduction of a halogen at the C5 position. nih.gov
| Position | Substituent | Synthetic Method/Precursor | Reference |
|---|---|---|---|
| C4 | Chloro | Gould-Jacobs reaction followed by chlorination (e.g., with POCl₃) | mdpi.com |
| C4 | Aryl (e.g., 4-(N,N-dimethylamino)-phenyl) | Cyclization of 5-aminopyrazole with an α,β-unsaturated ketone | mdpi.com |
| C5 | Carboxylic Acid | Hydrolysis of a 5-carbonitrile precursor | researchgate.net |
| C5 | Iodo | Cascade cyclization with iodine | nih.gov |
| C6 | Methyl | Condensation with acetylacetone | mdpi.com |
| C6 | Aryl | Cascade cyclization with an alkynyl aldehyde | nih.gov |
While the parent compound of interest is 3-methyl-3H-pyrazolo[3,4-b]pyridine, the C3 position is also a target for modification. Direct halogenation, such as bromination, can occur at the C3 position, yielding intermediates like 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. These halogenated derivatives are valuable precursors for introducing a variety of other groups via cross-coupling reactions. Furthermore, C3-carboxamides have been synthesized, demonstrating that the C3-methyl group can be replaced with other functional moieties through appropriate synthetic design, often starting from a different pyrazole precursor.
Synthesis of Complex Pyrazolopyridine Architectures
The functionalized this compound core serves as an excellent building block for constructing more complex, multi-ring heterocyclic systems.
Pyrazolo[3,4-b]pyridine-5-carbohydrazides are valuable intermediates for synthesizing a variety of heterocyclic derivatives. researchgate.netresearchgate.net These are typically prepared from the corresponding ester. For example, basic hydrolysis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile affords the carboxylic acid, which is then esterified. researchgate.net Subsequent reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) yields the desired 5-carbohydrazide. researchgate.netnih.gov
These carbohydrazides readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as hydrazones. nih.govresearchgate.net The general reaction involves refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol (B145695). researchgate.net This straightforward conversion provides access to a large family of derivatives with diverse substitution patterns on the Schiff base moiety. researchgate.netnih.gov
The pyrazolo[3,4-b]pyridine carbohydrazide (B1668358) is a versatile precursor for synthesizing fused polycyclic systems. researchgate.net For instance, the carbohydrazide can be used to construct fused oxadiazoles, triazoles, and thiadiazoles. researchgate.net Reaction of the carbohydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate, can lead to the formation of a fused aminotriazole ring. researchgate.net
Furthermore, the pyrazolo[3,4-b]pyridine scaffold itself can be annulated to form larger systems. For example, reaction of an appropriately substituted pyrazolo[3,4-b]pyridine with reagents like malononitrile (B47326) can lead to the formation of pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidines. nih.gov Three-component reactions have been employed to create chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-ones. These complex cyclization reactions significantly expand the structural diversity of compounds accessible from the pyrazolo[3,4-b]pyridine core.
Spiro-Pyrazolopyridine Compounds
Spiro-pyrazolopyridine compounds represent a unique structural class where the pyrazolo[3,4-b]pyridine core is fused to another ring system through a single common atom. The synthesis of these complex molecules is often achieved through efficient one-pot, multi-component reactions.
A notable method involves the one-pot condensation of isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and either Meldrum's acid or 2-hydroxy-1,4-naphthoquinone. This reaction, conducted under solvent-free conditions with wet cyanuric chloride as a catalyst, yields spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6(7H)-dione and spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3'-indoline]-2',5,10-trione derivatives, respectively. This approach is valued for its operational simplicity and the high degree of molecular complexity achieved in a single step.
Another strategy employs the multi-component reaction of 5-(4-substituted-benzylamino)pyrazoles, cyclic-β-diketones (like indandione), and formaldehyde. These reactions, performed under both microwave and conventional heating, lead to the formation of pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones. Microwave-assisted synthesis has been shown to significantly reduce reaction times from 24 hours to just 5 minutes.
Furthermore, a green chemistry approach has been reported for synthesizing spiro[dipyrazolo[3,4-b:4',3'-e]pyridines]. This method involves the reaction of hydrazine derivatives, ethyl acetoacetate, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and a quinolone dione (B5365651) in ethanol with triethylamine (B128534) as a catalyst. The resulting spiro compounds possess a rigid structure due to conformational restrictions, which is a desirable feature in medicinal chemistry.
| Spiro Compound Class | Key Reactants | Synthesis Conditions | Ref. |
| spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] | Isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, Meldrum's acid | Wet cyanuric chloride, solvent-free | |
| spiro[benzo[h]pyrazolo[3,4-b]quinoline-4,3'-indoline] | Isatins, 3-methyl-1-phenyl-1H-pyrazol-5-amine, 2-hydroxy-1,4-naphthoquinone | Wet cyanuric chloride, solvent-free | |
| pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones | 5-(4-substituted-benzylamino)pyrazoles, cyclic-β-diketones, formaldehyde | Microwave or conventional heating | |
| spiro[dipyrazolo[3,4-b:4',3'-e]pyridines] | Hydrazine derivatives, ethyl acetoacetate, 3-methyl-1-phenyl-1H-pyrazol-5-amine | Et3N, ethanol |
Bipyrazolo[3,4-b]pyridine Scaffolds
The synthesis of dimeric pyrazolopyridine structures, such as bipyrazolo[3,4-b]pyridine scaffolds, represents a significant synthetic achievement. A novel 3,3′-bipyrazolo[3,4-b]pyridine structure has been synthesized unexpectedly from 5-acetylamino-3-methyl-1-phenylpyrazole using the Vilsmeier-Haack reaction as a key step. nih.gov
The structural elucidation of this complex scaffold was accomplished through a comprehensive analysis involving Fourier-transform infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and both proton (¹H) and carbon (¹³C) nuclear magnetic resonance (NMR) spectroscopy. nih.gov Theoretical calculations based on density functional theory (DFT) were used to correlate the experimental spectra and to analyze the conformational energy, identifying the most probable conformers of the synthesized compound. nih.gov
The detailed NMR analysis was crucial in confirming the structure. nih.gov For instance, the ¹³C NMR spectrum showed signals for the pyridine ring carbons C-4, C-5, and C-4' at δ=132.70, 131.49, and 117.40 ppm, respectively. nih.gov The proton NMR spectrum was equally informative, with a key singlet observed at 10.55 ppm attributed to a –CHO proton, and the carbonyl group appearing at δ=188.42 ppm in the carbon spectrum. nih.gov
| Spectroscopic Data | Chemical Shift (ppm) | Assignment |
| ¹H NMR | 10.55 (s) | –CHO proton |
| 8.67 (s, 1H) | H-4 (pyridine ring) | |
| 8.00 (d, J=8.3 Hz, 1H) | H-5 (pyridine ring) | |
| ¹³C NMR | 188.42 | C=O (aldehyde) |
| 132.70 | C-4 (pyridine ring) | |
| 131.49 | C-5 (pyridine ring) | |
| 117.40 | C-4' (pyridine ring) |
Molecular Hybrids Incorporating the Pyrazolo[3,4-b]pyridine Moiety
Molecular hybridization is a powerful strategy in medicinal chemistry that combines two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold has been successfully incorporated into molecular hybrids with other heterocyclic systems like triazoles, chromanes, and benzofurans.
Triazoles: Molecular hybrids linking pyrazolo[3,4-b]pyridine and 1,2,3-triazole moieties have been designed and synthesized through multi-step strategies. beilstein-journals.orgnih.gov A common synthetic pathway begins with 2-chloronicotinonitrile, which is converted to the core 3-methyl-1H-pyrazolo[3,4-b]pyridine structure. nih.gov This core is then N-alkylated using 3-bromoprop-1-yne, introducing a terminal alkyne. The final step involves a "click chemistry" cycloaddition reaction with a suitable azide (B81097) to form the 1,2,3-triazole ring, yielding the desired hybrid molecule. nih.gov
A study on diversely functionalized pyrazolo[3,4-b]pyridine-triazole hybrids identified compounds with significant in vitro antibacterial activity. beilstein-journals.org Specifically, compounds designated as 24 and 27 showed high potential against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria. beilstein-journals.org
| Compound | Zone of Inhibition vs. S. aureus (mm) | Zone of Inhibition vs. K. pneumoniae (mm) |
| 24 | 15 ± 0.82 | 14 ± 0.7 |
| 27 | 18 ± 0.95 | 16 ± 0.82 |
Chromanes: Hybrids fusing a pyrazolo[3,4-b]pyridine system with a chromane (B1220400) core have been created. A multicomponent reaction of 5-amino-3-hydroxypyrazoles, substituted salicylic (B10762653) aldehydes (which contain the core elements of a phenol (B47542) ring), and acetylacetic ester in acetic acid has been reported to yield 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. This reaction constructs the fused heterocyclic system in a single synthetic operation.
Benzofurans: A novel series of fully substituted pyrazolo[3,4-b]pyridines has been prepared through the reaction of N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. nih.gov This one-step, microwave-assisted synthesis proceeds regioselectively and is initiated by the opening of the isobenzofuranone ring in a Michael-type reaction. nih.gov This method is notable for producing highly functionalized products that incorporate both acetyl and carboxyl groups in good yields and with short reaction times. nih.gov The structures and regioselectivity were confirmed by NMR and X-ray diffraction analysis. nih.gov
Theoretical and Computational Investigations of 3 Methyl 3h Pyrazolo 3,4 B Pyridine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. These methods provide insights into the electronic structure and stability of 3-Methyl-3H-pyrazolo[3,4-b]pyridine and its analogs.
Electronic Structure Elucidation
The electronic structure of a molecule dictates its reactivity and physical properties. For pyrazolo[3,4-b]pyridine derivatives, understanding the distribution of electrons is crucial for predicting their behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).
MEP maps visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For instance, in studies of pyrazolo[3,4-b]pyridine derivatives, MEP analysis helps in understanding how the molecule might interact with a biological receptor.
The HOMO-LUMO energy gap is another critical parameter derived from electronic structure calculations. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.
Energetic Profiles and Stability Analysis (e.g., Tautomerism)
Pyrazolo[3,4-b]pyridines can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. nih.govmdpi.com Computational studies have been instrumental in determining the relative stability of these tautomers. AM1 calculations have shown that the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. mdpi.com This stability is a key factor in its prevalence in synthesized compounds. mdpi.com
In the case of pyrazolo[3,4-b]quinolines, a related class of compounds, temperature-dependent absorption spectra have experimentally confirmed the dynamic equilibrium between two tautomeric species in aliphatic solvents. nih.gov Quantum mechanical calculations have been used to model the absorption spectra of these tautomers and assign the respective bands. nih.gov The stability of tautomers can be influenced by solvent interactions, with hydrogen bonding in solvents like methanol (B129727) and benzene (B151609) significantly affecting the absorption and emission spectra. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) interacts with a large molecule like a protein. These techniques are central to modern drug discovery and have been extensively applied to pyrazolo[3,4-b]pyridine derivatives.
Ligand-Protein Interaction Analysis for Biological Targets
The pyrazolo[3,4-b]pyridine scaffold is known to interact with the hinge region of various kinases, which are a class of enzymes often implicated in cancer and other diseases. researchgate.net The pyrazole (B372694) portion of the scaffold can act as a hydrogen bond donor and acceptor, forming crucial interactions with the protein's backbone. nih.gov
For example, in the design of inhibitors for Tropomyosin receptor kinases (TRKs), molecular docking studies have shown that the pyrazolo[3,4-b]pyridine core can form hydrogen bonds and π-π stacking interactions with key amino acid residues like Phe589 in the active site. nih.gov Similarly, in studies targeting TANK-binding kinase 1 (TBK1), docking simulations revealed that pyrazolo[3,4-b]pyridine derivatives form hydrogen bonds with residues such as Glu87 and Cys89 in the hinge region. nih.gov
The table below summarizes the key interactions observed in docking studies of pyrazolo[3,4-b]pyridine analogs with different biological targets.
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
| Tropomyosin receptor kinase A (TRKA) | Phe589 | π-π stacking | nih.gov |
| TANK-binding kinase 1 (TBK1) | Glu87, Cys89 | Hydrogen bonding | nih.gov |
| DNA | - | Intercalation | nih.gov |
| Tubulin | - | Binding to colchicine (B1669291) site | nih.gov |
Structure-Based Drug Design Strategies Utilizing the Pyrazolo[3,4-B]pyridine Scaffold
Structure-based drug design leverages the three-dimensional structure of a biological target to design and optimize potent and selective inhibitors. The pyrazolo[3,4-b]pyridine scaffold has served as a versatile starting point for these strategies. researchgate.net
One common approach is "scaffold hopping," where the core of a known inhibitor is replaced with a structurally different but functionally similar scaffold. This strategy has been successfully used to develop novel TRK inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.govrsc.org By modifying the substituents at various positions on the pyridine (B92270) and pyrazole rings, researchers can fine-tune the compound's activity and selectivity. nih.gov
For instance, in the development of TBK1 inhibitors, a rational drug design strategy led to the discovery of potent 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov Through several rounds of optimization, a compound with an IC50 value of 0.2 nM was identified, demonstrating the power of this iterative design process. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods are used to explore the different shapes (conformations) a molecule can adopt and how it behaves over time.
For flexible molecules, understanding the preferred conformation is crucial for predicting its binding affinity. Quantum chemical calculations can be used to determine the relative energies of different conformers. nih.gov
MD simulations can provide insights into the stability of the ligand-protein complex and the role of solvent molecules. By simulating the movement of atoms over time, researchers can observe how the ligand and protein adapt to each other and identify key interactions that contribute to binding. While specific MD simulation studies on this compound were not found in the provided search results, this technique is a standard and valuable tool in the computational investigation of drug candidates.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Methods
The journey of a drug candidate from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. These properties, encompassed by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical determinants of a drug's efficacy and safety. In the early stages of drug discovery, predicting these properties is paramount to avoid costly late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate the ADME profile of novel compounds, guiding the selection and optimization of promising candidates. For this compound and its analogs, various computational tools and models have been employed to forecast their drug-likeness and pharmacokinetic behavior.
Computational Approaches and Key Parameters
The prediction of ADME properties for pyrazolo[3,4-b]pyridine derivatives often involves the use of specialized software like SwissADME, QikProp, and methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling. acs.orgmdpi.comej-chem.org These tools calculate a range of physicochemical and molecular descriptors that correlate with specific ADME characteristics. Key parameters frequently evaluated include:
Absorption: This is assessed by predicting factors like gastrointestinal (GI) absorption and aqueous solubility (LogS). mdpi.com The topological polar surface area (TPSA) is another crucial descriptor, with a strong correlation to intestinal absorption. ijfmr.com
Distribution: The ability of a compound to cross biological membranes, such as the blood-brain barrier (BBB), is a key aspect of its distribution. mdpi.comnih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a primary determinant of this property. nih.gov
Metabolism: Predictions often focus on a compound's potential to interact with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Identifying whether a compound is a substrate or inhibitor of specific CYP isoforms is crucial for predicting drug-drug interactions. bohrium.com
Drug-Likeness: Rules such as Lipinski's "Rule of Five" are used as a general filter to assess the oral bioavailability of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
Research Findings for Pyrazolo[3,4-b]pyridine and Analogs
Computational studies on various pyrazolopyridine scaffolds have provided valuable insights into their potential as drug candidates.
In one study, a series of pyrazolo[3,4-d]pyrimidine derivatives were analyzed using QikProp software. mdpi.com The results confirmed the hydrophobic nature of these compounds, indicated by suboptimal LogS values. Despite this, the entire series was predicted to have excellent permeability across the GI membrane and, significantly, the ability to cross the blood-brain barrier. mdpi.com
Another investigation focusing on different pyrazolopyridine derivatives utilized the SwissADME platform to evaluate their physicochemical properties. acs.org Similarly, studies on pyrazoline and pyrimidine (B1678525) derivatives have used SwissADME to predict their pharmacokinetic profiles, calculating percentage absorption (%ABS) based on TPSA. ijfmr.comresearchgate.net
For certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, computational analysis predicted good oral availability. nih.gov Specifically, two compounds (designated 8 and 14) showed high predicted GI absorption and were predicted not to permeate the BBB, which can be advantageous for avoiding central nervous system side effects. nih.gov Interestingly, the models also predicted that one of these compounds would be a substrate for P-glycoprotein (PGP), an important efflux transporter that can limit drug distribution into certain tissues. nih.gov
The tables below summarize the in silico ADME properties predicted for several analogs of this compound based on findings from various research efforts.
Table 1: Predicted Physicochemical and Absorption Properties of Pyrazolopyridine Analogs
| Compound Class | Software/Method | Predicted LogP (Lipophilicity) | Predicted Aqueous Solubility | Predicted GI Absorption | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (Compound 8) | Molecular Modeling | 3.65 | Reasonable | High | nih.gov |
| Pyrido[2,3-d]pyrimidine (Compound 14) | Molecular Modeling | 3.24 | Reasonable | High | nih.gov |
| Pyrazolo[3,4-d]pyrimidines (General Series) | QikProp | Hydrophobic | Suboptimal LogS | Optimal | mdpi.com |
Table 2: Predicted Distribution and Metabolism Properties of Pyrazolopyridine Analogs
| Compound Class | Software/Method | Blood-Brain Barrier (BBB) Permeability | P-glycoprotein (PGP) Substrate | Cytochrome P450 (CYP) Inhibition | Reference |
|---|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (Compound 8) | Molecular Modeling | No | Yes | - | nih.gov |
| Pyrido[2,3-d]pyrimidine (Compound 14) | Molecular Modeling | No | No | - | nih.gov |
| Pyrazolo[3,4-d]pyrimidines (General Series) | QikProp/PAMPA | Yes | - | - | mdpi.com |
These computational predictions serve as an essential guide for medicinal chemists. By highlighting potential liabilities such as poor solubility or unwanted BBB penetration early on, these in silico results allow for the rational design and prioritization of pyrazolopyridine derivatives with more favorable ADME profiles for further experimental validation. researchgate.netnih.gov
Spectroscopic Characterization Methodologies for 3 Methyl 3h Pyrazolo 3,4 B Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 3-Methyl-3H-pyrazolo[3,4-b]pyridine derivatives, offering precise insights into the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of protons within a molecule. For this compound derivatives, the chemical shifts of the methyl group and the protons on the pyridine (B92270) and pyrazole (B372694) rings are of particular diagnostic value. For instance, in 5-(3,3-Dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, the methyl protons at the C3 position of the pyrazole ring typically appear as a singlet around δ 2.74 ppm. arkat-usa.org The protons of the pyridine ring are observed in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the substitution pattern on the ring. researchgate.net For example, in a series of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, singlets or doublets with small coupling constants (J = 1-2.1 Hz) are characteristic of the pyrazole and pyridine ring protons. researchgate.net
¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 5-(3,3-Dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 1.68 (s, 6H), 2.74 (s, 3H), 7.33 (d, J=6.0 Hz, 2H), 7.40 (d, J=7.2 Hz, 2H), 7.55 (t, J=7.8 Hz, 2H), 7.73 (d, J=8.1 Hz, 1H), 8.28 (d, J=8.1 Hz, 2H), 8.94 (s, 1H), 9.38 (s, 1H) arkat-usa.org |
| 5-(5-Bromo-3,3-dimethyl-3H-indol-2-yl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 1.67 (s, 6H), 2.72 (s, 3H), 7.48-7.56 (m, 5H), 8.30 (d, J=8.4 Hz, 2H), 8.89 (s, 1H), 9.34 (s, 1H) arkat-usa.org |
| 5-(7-Chloro-3,3-dimethyl-3H-indol-2-yl)-1-(2-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 1.66 (s, 6H), 2.76 (s, 3H), 7.18-7.26 (m, 2H), 7.37-7.49 (m, 3H), 7.58-7.65 (m, 2H), 9.04 (s, 1H), 9.33 (s, 1H) arkat-usa.org |
Carbon Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine core are characteristic and sensitive to the nature of the substituents. For example, the methyl carbon at the C3 position typically resonates in the range of δ 12-14 ppm. arkat-usa.org The carbons of the fused heterocyclic system appear at distinct chemical shifts, allowing for the unambiguous assignment of the structure. For instance, in 5-(3,3-Dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, the carbon signals are observed at δ 13.6 (CH₃), and the aromatic and heterocyclic carbons appear in the range of δ 117.4 to 181.5 ppm. arkat-usa.org The differentiation between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine isomers can often be achieved through careful analysis of the ¹³C NMR spectra. researchgate.net
¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
|---|---|---|
| 5-(3,3-Dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 13.6, 24.2, 54.0, 117.4, 119.9, 122.0, 123.0, 125.0, 126.9, 128.2, 128.7, 129.1, 130.1, 131.0, 147.6, 148.1, 149.8, 150.3, 152.8, 181.5 arkat-usa.org |
| 5-(5-Bromo-3,3-dimethyl-3H-indol-2-yl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 12.6, 24.7, 54.0, 117.4, 119.9, 121.8, 122.2, 122.8, 124.6, 129.2, 129.9, 131.2, 137.8, 144.4, 148.9, 149.3, 150.8, 151.9, 162.3, 181.3 arkat-usa.org |
| 5-(7-Chloro-3,3-dimethyl-3H-indol-2-yl)-1-(2-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine | CDCl₃ | 12.8, 24.8, 54.9, 116.0, 119.4, 120.4, 122.8, 125.9, 126.6, 127.1, 127.6, 128.2, 128.5, 129.7, 130.3, 130.7, 132.2, 135.6, 144.7, 149.2, 162.3, 182.2 arkat-usa.org |
Two-Dimensional NMR (2D NMR) Methods
2D NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between protons and carbons. core.ac.uk These experiments are crucial for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, especially for complex derivatives. core.ac.uk For instance, HMBC can be used to confirm the position of the methyl group and other substituents on the pyrazolo[3,4-b]pyridine core by observing long-range correlations between protons and carbons. core.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.czlibretexts.org The C=C and C=N stretching vibrations of the fused aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The presence of specific substituents will introduce additional characteristic bands, for example, a strong C=O stretching band for carbonyl-containing derivatives. ekb.eg
Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 libretexts.org |
| Aliphatic C-H Stretch | 3000-2850 libretexts.org |
| C=C and C=N Stretch (in-ring) | 1600-1400 libretexts.org |
| C-H Bend | 1470-1350 libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule typically undergoes fragmentation at specific bonds, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the structure of the parent molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound derivatives typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions within the conjugated heterocyclic system. researchgate.net The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the pyrazolo[3,4-b]pyridine core, as well as the polarity of the solvent. researchgate.net For example, some pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit interesting photophysical properties, including large Stokes shifts, which is the difference between the absorption and emission maxima. mdpi.com This property is particularly relevant for applications in materials science and as fluorescent probes. mdpi.com
Fluorescence and Luminescence Studies
The pyrazolo[3,4-b]pyridine scaffold is a core component of various fluorescent dyes and probes. mdpi.comresearchgate.net Research into tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores has demonstrated their potential as highly fluorescent materials. nih.gov These compounds have been shown to possess high fluorescence quantum yields and exhibit good thermal, photochemical, and electrochemical stability. nih.gov The application of these fluorescent derivatives has been successfully explored in the imaging of living cells through laser scanning confocal microscopy. nih.gov
The inherent planarity, rigidity, and conjugated system of pyrazolo[3,4-b]pyridines contribute to their interesting fluorescent characteristics. mdpi.com These properties have been harnessed for the detection of amyloid plaques, which are associated with Alzheimer's disease. mdpi.com Specifically, derivatives substituted with dimethylamino and pyrene (B120774) have shown selective and high-affinity binding to these plaques, as observed through fluorescent confocal microscopy. mdpi.com This highlights the potential of the pyrazolo[3,4-b]pyridine core in developing advanced probes for medical diagnostics. mdpi.com
Furthermore, the unique luminescent properties of the pyrazolo[3,4-b]pyridine scaffold make it a valuable structure for biosensing applications. nih.gov The development of new pyrazolo[3,4-b]pyridine frameworks has led to the creation of highly emissive modular dyes, with some achieving a fluorescence quantum yield (φF) of up to 99%. researchgate.net The investigation into related nitrogen-rich fused heterocycles, such as pyrazolo[3,4-d] mdpi.comresearchgate.netnih.govtriazoles, has shown that these compounds can exhibit a significant "turn-on" of luminescence upon protonation, suggesting their utility as luminescent pH indicators. scholaris.ca
Stokes Shift Analysis
A noteworthy photophysical characteristic of certain pyrazolo[3,4-b]pyridine derivatives is the observation of a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. mdpi.com An exceptionally large Stokes shift was reported for a pyrazolo[3,4-b]pyridine derivative bearing a dimethylamine (B145610) phenyl group. mdpi.com This significant shift is an attractive feature for fluorescence-based applications as it allows for the effective separation of excitation and emission signals, thereby improving the signal-to-noise ratio and detection sensitivity. mdpi.com The large Stokes shift in these molecules can be attributed to intramolecular charge transfer (ICT) character, a phenomenon also observed in other pyrazolo[3,4-b]pyridine-based fluorescent dyes. nih.gov
The table below details the photophysical properties of selected pyrazolo[3,4-b]pyridine derivatives, as documented in the literature.
| Compound Name/Derivative | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (Δν) [nm] | Key Findings | Reference |
| 5a: 4-(4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-N,N-dimethylaniline | 413 | 575 | 162 | Exceptionally large Stokes shift. | mdpi.com |
| 5b: 4-(9-anthryl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 390 | 430 | 40 | Characteristic anthracene (B1667546) pattern. | mdpi.com |
| 5c: 6-methyl-1-phenyl-4-(1-pyrenyl)-1H-pyrazolo[3,4-b]pyridine | 345 | 385 | 40 | Exhibits pyrene-like emission. | mdpi.com |
This table provides a summary of the spectroscopic data for novel pyrazolo[3,4-b]pyridine derivatives synthesized for their potential as probes for amyloid plaques. The data clearly illustrates the significant influence of the substituent at the 4-position on the photophysical properties of the pyrazolo[3,4-b]pyridine core.
Biological Activity and Mechanistic Insights of 3 Methyl 3h Pyrazolo 3,4 B Pyridine As a Privileged Scaffold
Scaffold for Target-Specific Probe Development
The unique photophysical properties of the pyrazolo[3,4-b]pyridine core make it an excellent candidate for the development of specialized molecular probes for research and diagnostic applications. mdpi.comresearchgate.net
The direct imaging of amyloid-beta (Aβ) plaques is a key goal in the diagnosis and study of Alzheimer's disease (AD). nih.gov The pyrazolo[3,4-b]pyridine scaffold has been investigated for creating fluorescent probes that can selectively bind to these plaques. mdpi.comresearchgate.net Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives and demonstrated their high and selective binding to Aβ plaques in brain tissue from AD patients. mdpi.comresearchgate.net These small, planar, and conjugated molecules possess favorable fluorescent properties for imaging applications. mdpi.com For instance, derivatives with dimethylamino-phenyl and pyrene (B120774) substituents have shown particularly promising results in fluorescent confocal microscopy, revealing their potential for the development of new tracers for AD diagnosis. mdpi.comresearchgate.net
The inherent luminescent characteristics of the pyrazolo[3,4-b]pyridine scaffold are advantageous for biosensing. mdpi.comresearchgate.net When these molecules bind to a biological target, such as an aggregated protein, their fluorescence emission can be significantly enhanced. drugdiscoverytrends.com This "light-switching" property is highly desirable for developing sensitive detection methods. The development of amyloid plaque probes from the pyrazolo[3,4-b]pyridine core is a prime example of this application. mdpi.com The large Stokes shifts observed in some derivatives, such as a dimethylamine (B145610) phenyl-bearing pyrazolopyridine, are particularly beneficial as they minimize self-quenching and improve the signal-to-noise ratio in sensing applications. mdpi.comresearchgate.net This principle can be extended to create biosensors for other biological targets where binding events can be transduced into a measurable optical signal.
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of compounds based on the pyrazolo[3,4-b]pyridine scaffold. nih.govnih.govnih.gov For adenosine receptor antagonists , SAR analysis has shown that substitutions at various positions on the pyrazolo-fused ring systems are critical for affinity and selectivity across the A1, A2A, A2B, and A3 subtypes. nih.govnih.gov In the case of A1 antagonists based on the pyrazolo[3,4-b]pyridine core, stereochemistry is a key determinant of activity, with the (R)-enantiomer of certain derivatives displaying higher affinity. rsc.org
In the context of COX-2 inhibition , SAR studies have indicated that specific substitution patterns on the pyrazolo[3,4-b]pyridine ring are essential for high potency and selectivity. researchgate.netnih.gov For example, the nature of the substituent at the N-1 position of the pyrazole (B372694) ring and the C-6 position of the pyridine (B92270) ring can significantly influence the inhibitory activity against COX-2 versus COX-1. nih.govresearch-nexus.net
For kinase inhibitors, such as those targeting Topoisomerase II , SAR studies on pyrazolo[3,4-b]pyridin-4-ones revealed that the nature and position of phenyl group substituents are vital for cytotoxic activity. nih.govresearchgate.net The presence of specific groups on the 1, 3, and 6-phenyl rings dictates the potency of topoisomerase II inhibition. nih.gov Similarly, for inhibitors of Tropomyosin receptor kinases (TRKs), the pyrazolo portion of the scaffold acts as a hydrogen bond center, while the pyridine part is thought to engage in π–π stacking interactions, with substitutions at other positions modulating the inhibitory activity. nih.govrsc.org
Impact of Substituent Variation on Binding Affinity and Mechanistic Efficacy
The biological activity of compounds derived from the 3-methyl-3H-pyrazolo[3,4-b]pyridine scaffold is profoundly influenced by the nature and position of various substituents. Modifications to this core structure have led to the development of compounds with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Research into the antimicrobial properties of this scaffold has shown that specific substitutions can yield potent activity against various bacterial and fungal strains. For instance, a series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives demonstrated significant antimicrobial effects, with some compounds exhibiting minimum inhibitory concentration (MIC) values ranging from 2-32 μg/mL. ekb.eg Notably, compounds 4d, 6c, and 9c from this series not only showed potent antimicrobial activity but also strong inhibitory action against dihydrofolate reductase (DHFR), with IC₅₀ values of 0.72, 0.95, and 1.09 µM, respectively. ekb.eg
In the realm of oncology, derivatives of this scaffold have been investigated as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation in cancers. rsc.orgnih.gov A study involving 38 pyrazolo[3,4-b]pyridine derivatives identified compound C03, which exhibited an IC₅₀ value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC₅₀ of 0.304 μM. rsc.orgnih.gov This highlights the potential of this scaffold in developing targeted cancer therapies.
Furthermore, modifications of the pyrazolo[3,4-b]pyridine core have led to the discovery of agents for cardiovascular diseases. A series of pyrazolo[3,4-b]pyridin-3-yl pyrimidine (B1678525) derivatives were synthesized and evaluated as soluble guanylate cyclase (sGC) stimulators for the potential treatment of pulmonary hypertension. nih.gov Compound 13a from this series showed in vitro activity comparable to the established drug riociguat. nih.gov
The versatility of this scaffold is also evident in its application to neurodegenerative diseases. Novel pyrazolo[3,4-b]pyridines have been synthesized that show a high and selective binding affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.comresearchgate.net This indicates the potential for developing diagnostic probes and therapeutic agents for Alzheimer's based on this chemical structure. mdpi.comresearchgate.net
The following table summarizes the biological activities of various substituted this compound derivatives:
| Compound | Target | Biological Activity | IC₅₀/MIC | Reference |
|---|---|---|---|---|
| 4d | Dihydrofolate Reductase (DHFR) | Antimicrobial | 0.72 µM | ekb.eg |
| 6c | Dihydrofolate Reductase (DHFR) | Antimicrobial | 0.95 µM | ekb.eg |
| 9c | Dihydrofolate Reductase (DHFR) | Antimicrobial | 1.09 µM | ekb.eg |
| C03 | Tropomyosin Receptor Kinase A (TRKA) | Anticancer | 56 nM | rsc.orgnih.gov |
| 13a | Soluble Guanylate Cyclase (sGC) | sGC stimulator | Comparable to riociguat | nih.gov |
Rational Design Principles for Enhanced Target Selectivity
The development of potent and selective inhibitors based on the this compound scaffold is guided by rational design principles, including scaffold hopping and computer-aided drug design (CADD). rsc.orgnih.gov These approaches allow for the systematic exploration of the chemical space around the core structure to optimize interactions with the target protein and enhance selectivity.
A key feature of the pyrazolo[3,4-b]pyridine scaffold is that the pyrazole portion can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues, such as phenylalanine, in the active site of kinases. rsc.orgnih.gov This understanding of its binding mode provides a foundation for designing derivatives with improved affinity and selectivity.
For instance, in the development of TRK inhibitors, a scaffold hopping strategy was employed to create novel inhibitors. nih.gov This began with the synthesis of a lead compound (A01) which showed weak inhibitory activity against TRKA (IC₅₀ = 0.293 μM). nih.gov Molecular docking studies of this initial compound helped to visualize its binding mode and guided further modifications. nih.gov This rational approach led to the synthesis of 38 novel inhibitors, with some compounds like C03, C09, and C10 demonstrating nanomolar inhibitory activity against TRKA. rsc.org
The analysis of substitution patterns on the 1H-pyrazolo[3,4-b]pyridine ring system has revealed that certain positions are more frequently substituted, indicating their importance for biological activity. nih.gov For example, in 4,6-disubstituted derivatives, a methyl group is the most common substituent at the C3 position (66.06% of cases). nih.gov This type of systematic analysis of existing compounds, combined with computational modeling, allows for the formulation of design principles to enhance the selectivity of new compounds for their intended biological targets.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methods is crucial for expanding the chemical space and potential applications of pyrazolo[3,4-b]pyridine derivatives. While traditional methods like the treatment of aminopyrazoles with 1,3-diketones are well-established, current research is focused on innovative strategies that offer greater control, diversity, and efficiency. mdpi.com
A significant emerging trend is the use of metal-catalyzed reactions. For instance, a cascade 6-endo-dig cyclization reaction has been developed for the switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrating high regioselectivity. nih.gov Palladium-mediated coupling reactions are also being employed to create complex, unsymmetrically 3,5-disubstituted pyrazolo[3,4-b]pyridine species, which are not readily accessible through other methods. researchgate.net Another novel approach involves a formal [3+3] cycloaddition catalyzed by copper(II) acetylacetonate, which provides high yields under mild conditions. researchgate.net
Recent reviews highlight a move towards multicomponent reactions (MCRs), which allow the construction of complex molecules in a single step, and the use of nanocatalysts to improve reaction efficiency and selectivity. nih.gov Researchers have also developed a facile new synthesis using trifluoroacetic acid-catalyzed condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, creating a combinatorial library of tetra- and persubstituted derivatives. researchgate.net The Vilsmeier-Haack reaction performed on acetamidopyrazoles represents another valuable pathway for constructing the core scaffold. researchgate.net
These advanced methodologies are pivotal for generating diverse libraries of compounds for high-throughput screening and for the structural modification of natural products to create novel drug candidates. nih.gov
Advanced Computational Approaches for Scaffold Optimization
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of new therapeutic agents. nih.gov For the pyrazolo[3,4-b]pyridine scaffold, computational approaches are being used to predict binding affinities, elucidate structure-activity relationships (SARs), and optimize pharmacokinetic properties.
Molecular docking studies are widely employed to guide the design of derivatives targeting specific biological macromolecules. For example, docking simulations have been used to validate the potential of pyrazolo[3,4-b]pyridines as inhibitors of the α-amylase enzyme for antidiabetic applications and to analyze their binding to pantothenate synthetase in Mycobacterium tuberculosis. researchgate.netnih.gov In the development of kinase inhibitors, rational drug design combined with molecular docking has been instrumental in discovering potent inhibitors of TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs). nih.govnih.gov These studies often start with a hit compound, and docking models then guide subsequent structural modifications to enhance potency and selectivity. nih.gov
Strategies like "scaffold hopping" are used to design structurally novel inhibitors that retain the key pharmacophoric features of existing drugs. nih.govrsc.org This approach, supported by CADD, led to the synthesis of 38 novel pyrazolo[3,4-b]pyridine-based TRKA inhibitors, with some compounds showing activity in the nanomolar range. nih.gov Theoretical analyses are also used to correlate experimental data, such as IR and NMR spectra, with computed results to confirm structural assignments of novel synthesized compounds. researchgate.net
Diversification of Biological Targets and Mechanistic Studies
The pyrazolo[3,4-b]pyridine core is known for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.com Future research is aimed at exploring new therapeutic areas and gaining a deeper understanding of the underlying mechanisms of action.
A significant area of diversification is in neurodegenerative diseases. Researchers are developing pyrazolo[3,4-b]pyridine derivatives as potential agents for Alzheimer's disease, not only as therapeutics but also as diagnostic imaging agents that bind to β-amyloid plaques. mdpi.comresearchgate.net The compound Etazolate is a notable pyrazolo[3,4-b]pyridine that has been clinically investigated for its potential as an anti-Alzheimer's agent. researchgate.net
In oncology, research has expanded from general cytotoxic effects to targeting specific pathways. Derivatives of this scaffold have been identified as potent and selective inhibitors of several key kinases involved in cancer progression, including:
Tropomyosin receptor kinases (TRKs) : Continuous activation of TRKs can lead to cancer. Novel pyrazolo[3,4-b]pyridines have been designed as pan-TRK inhibitors. nih.govrsc.org
TANK-binding kinase 1 (TBK1) : This kinase is involved in oncogenesis and immune response. A derivative, compound 15y , emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. nih.gov
Glycogen synthase kinase-3 (GSK-3) and Cyclin-dependent kinases (CDKs) are other important cancer-related targets for which inhibitors based on this scaffold have been developed. researchgate.netscirp.org
Beyond cancer and neurodegeneration, the scaffold is being investigated for a range of other activities, including:
Antituberculosis agents targeting enzymes like pantothenate synthetase. researchgate.net
Antidiabetic agents that function by inhibiting α-amylase. nih.gov
Antimicrobial agents against resistant bacteria such as S. aureus and K. pneumoniae. nih.gov
Agrochemical applications as potential herbicides and fungicides. nih.gov
Integration with Green Chemistry Principles for Sustainable Research
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of pyrazolo[3,4-b]pyridines is no exception, with a growing emphasis on developing sustainable and eco-friendly protocols. frontiersin.orgnih.gov
Key green strategies being implemented include:
Microwave-Assisted Synthesis : This technique significantly reduces reaction times and often increases yields compared to conventional heating. nih.govresearchgate.netmdpi.com It can frequently be performed with less solvent or in solvent-free conditions, reducing waste. researchgate.netrsc.org
Solvent-Free Reactions : Conducting reactions without a solvent is a core principle of green chemistry. A solvent-free method for synthesizing pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been shown to be significantly faster than traditional refluxing methods. nih.gov The synthesis of the pyrazole (B372694) precursor ring has also been achieved under solvent-free, microwave-activated conditions. nih.gov
Use of Greener Solvents : When solvents are necessary, the focus is on using environmentally benign or recyclable options. Water is being used as a solvent for some reaction steps, and recoverable solvents like PEG-400 are also being explored. mdpi.comrsc.org
Catalytic Processes : The use of catalysts, especially in small quantities, is preferred over stoichiometric reagents. nih.gov This includes the transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, which uses abundant alcohols as substrates and produces only water and hydrogen as by-products. rsc.org
These approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective production methods. nih.govrsc.org
Development of Advanced Tools for Molecular Probes and Diagnostics
The unique photophysical properties of the pyrazolo[3,4-b]pyridine scaffold are being harnessed to develop a new generation of molecular tools for diagnostics and bio-imaging. researchgate.net Their rigid, fused heterocyclic structure can give rise to compounds with fascinating fluorescent properties.
A leading example is the development of probes for Alzheimer's disease. Scientists have synthesized novel pyrazolo[3,4-b]pyridines that exhibit large Stokes shifts and demonstrate high-affinity, selective binding to β-amyloid plaques in human brain tissue. mdpi.comresearchgate.net When observed with fluorescence confocal microscopy, these compounds can clearly illuminate the plaques, highlighting their potential as diagnostic probes for identifying key pathological hallmarks of the disease. mdpi.comresearchgate.net
This application marks a significant shift from purely therapeutic roles to the creation of sophisticated tools for disease diagnosis and biomedical research. The ability to design derivatives with specific photophysical characteristics opens the door to creating a wide range of biosensors and imaging agents for various biological targets. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-3H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The compound is typically synthesized via condensation reactions or cyclocondensation strategies. For example:
- Condensation : Reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with electrophiles under acidic conditions .
- Cyclocondensation : One-pot reactions using 5-amino-3-arylpyrazoles, benzoylacetonitriles, and pyrazole-4-carboxaldehydes with ammonium acetate as a catalyst (yields up to 77%) .
- Ring-opening/closure : Using 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole .
Q. What structural features influence the biological activity of this compound?
- Methodological Answer : Key structural elements include:
- Nitrogen-rich fused rings : Enable hydrogen bonding and metal coordination, critical for enzyme/receptor interactions .
- Methyl substitution at position 3 : Enhances steric stability and modulates electronic properties for target selectivity .
- Reactive sites at positions 4, 5, and 6 : Facilitate derivatization for SAR studies .
Q. What biological activities are associated with this scaffold?
- Methodological Answer : Primary activities include:
- Antimicrobial : Tested against Leishmania amazonensis (IC50 = 0.12–0.39 µM) via hydrophobic interactions predicted by QSAR .
- Anticancer : Activity linked to pyridine ring modifications and substituent effects (e.g., bromination at position 5 enhances reactivity) .
- Anti-inflammatory : Explored in autoimmune disease patents via structural mimicry of kinase inhibitors .
Advanced Research Questions
Q. How can Pd-catalyzed C-H arylation be optimized for regioselective functionalization?
- Methodological Answer :
- Catalyst system : PdCl2(PPh3)2/CuI in DMF at 110°C achieves 77% yield with single-regioisomer selectivity .
- Substrate design : Nitro-substituted pyrazolo[3,4-b]pyridines favor γ-C-H activation over competing sites .
- Kinetic control : Shorter reaction times (≤12 hrs) minimize byproduct formation .
Q. How do substituent electronic effects modulate biological potency?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : Bromine at position 5 increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., in kinase targets) .
- Hydrophobic substituents : Diethylaminomethyl groups improve log P values (2.8–3.5), correlating with antileishmanial activity .
- Table : Substituent effects on bioactivity (selected examples):
| Substituent Position | Group | Bioactivity (IC50) | Reference |
|---|---|---|---|
| 5 | Bromine | 0.12 µM (Leishmania) | |
| 3' | Diethylaminomethyl | 0.39 µM (Leishmania) | |
| 6 | Methoxy | Enhanced solubility |
Q. What computational methods validate target interactions?
- Methodological Answer :
- Molecular docking : AM1 semiempirical methods align low-energy conformers with reference drugs (e.g., amodiaquine) to predict binding modes .
- QSAR modeling : Use Hansch-Fujita hydrophobic fragmental constants and Sterimol parameters (L, B2) to correlate log P and steric bulk with activity .
- Quantum studies : HOMO-LUMO analysis (e.g., for HMBPP derivatives) predicts charge transfer interactions in NLO applications .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Standardized assays : Use identical parasite strains (e.g., L. amazonensis MHOM/BR/73/M2269) and cell lines to minimize variability .
- Control for log P : Compounds with log P >3.5 may exhibit non-specific cytotoxicity; adjust substituents to balance hydrophobicity .
- Structural validation : Confirm regiochemistry via <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography to rule out isomer contamination .
Q. What advanced characterization techniques are used for structural elucidation?
- Methodological Answer :
- Spectral analysis : FT-IR for functional groups (e.g., carbonyl at 1680 cm<sup>-1</sup>), <sup>1</sup>H NMR for regioselectivity (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- Thermodynamic studies : DSC/TGA to assess thermal stability (e.g., HMBPP decomposes at 240°C) .
- X-ray crystallography : Resolve fused-ring planarity and substituent orientation (e.g., dihedral angles <5° for optimal π-stacking) .
Methodological Recommendations
- Synthetic Optimization : Screen catalyst systems (e.g., Pd/CuI vs. PdCl2) and solvents (DMF vs. DMSO) to maximize yields .
- Biological Screening : Prioritize assays with orthogonal readouts (e.g., enzymatic inhibition + cell viability) to confirm mechanism .
- Data Reproducibility : Publish full spectral data and synthetic protocols (e.g., via Supplementary Information) to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
